[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl](ethyl)amine
Description
(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine is a piperidine derivative featuring a cyclopropanecarbonyl group at the 1-position and an ethylamine-substituted methyl group at the 4-position.
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
cyclopropyl-[4-(ethylaminomethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C12H22N2O/c1-2-13-9-10-5-7-14(8-6-10)12(15)11-3-4-11/h10-11,13H,2-9H2,1H3 |
InChI Key |
PALAULZRZZYOQS-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CCN(CC1)C(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine typically involves the reaction of piperidine derivatives with cyclopropanecarbonyl chloride and ethylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and molecular features of (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine and its analogs:
| Compound Name | Molecular Formula | Substituent at Piperidine-1 | Substituent at Piperidine-4 | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine | C₁₂H₂₁N₂O | Cyclopropanecarbonyl | (Methyl)ethylamine | 209.31 | Strained cyclopropane, tertiary amine |
| 1-Cyclobutanecarbonylpiperidin-4-amine () | C₁₀H₁₈N₂O | Cyclobutanecarbonyl | Amine | 182.26 | Larger cycloalkane, primary amine |
| 1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine () | C₁₁H₁₄ClN₃O | 6-Chloropyridine-3-carbonyl | Amine | 255.70 | Aromatic, electron-withdrawing Cl |
| {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine () | C₉H₁₈N₂O₂S | Cyclopropylsulfonyl | Methylamine | 218.32 | Sulfonyl group, enhanced acidity |
| 1-Acetylpiperidin-4-amine () | C₇H₁₄N₂O | Acetyl | Amine | 142.20 | Simple carbonyl, high polarity |
Key Structural Differences and Implications
Cyclopropane vs. This may influence binding affinity in biological systems or stability under synthetic conditions .
- The sulfonyl group in {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine is more electron-withdrawing than the carbonyl group, reducing the basicity of the adjacent amine. This could alter pharmacokinetic properties such as membrane permeability .
Ethylamine vs. Primary Amine Substituents :
- The ethylamine group in the target compound provides a tertiary amine, which may enhance lipid solubility compared to primary amines (e.g., 1-Cyclobutanecarbonylpiperidin-4-amine). This difference could impact blood-brain barrier penetration or metabolic clearance .
Aromatic vs.
Biological Activity
(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine is a novel organic compound that has garnered attention due to its potential biological activities. Characterized by a unique structural arrangement, this compound includes a cyclopropane ring, a piperidine moiety, and an ethyl amine side chain. The molecular formula is with a molecular weight of approximately 220.31 g/mol. This article reviews the biological activity of the compound, supported by data tables and relevant research findings.
Structural Features
The structural components of (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine contribute significantly to its biological activity. The presence of the cyclopropane ring introduces notable strain, potentially influencing reactivity and interactions with biological targets. The amine group enhances possibilities for hydrogen bonding and ionic interactions, making it a candidate for various biological applications.
| Structural Component | Description |
|---|---|
| Cyclopropane Ring | Provides molecular strain; influences reactivity |
| Piperidine Moiety | Six-membered saturated ring; basic properties |
| Ethyl Amine Side Chain | Enhances interaction potential with biological targets |
Biological Activity
Preliminary studies indicate that (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine exhibits promising biological activity. Its interactions with various biological pathways suggest potential therapeutic applications. Key areas of interest include:
- Anticancer Activity : Initial investigations have shown that compounds with similar structural features exhibit significant anticancer properties. For example, studies on related piperidine derivatives have demonstrated efficacy against various cancer cell lines, indicating that (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine may have similar potential.
Case Study: Anticancer Profile
A comparative study on piperidine derivatives revealed varying degrees of inhibition against cancer cell lines:
| Compound | % Inhibition at 1 µM |
|---|---|
| Compound A | 30.35 ± 0.41 |
| Compound B | 75.17 ± 0.27 |
| Compound C | 98.24 ± 0.44 |
| Compound D | 55.21 ± 0.52 |
In this study, compounds with ethylamine linkers showed higher mean percent inhibition compared to their propylamine counterparts, suggesting that the structural arrangement plays a critical role in anticancer efficacy .
The specific mechanisms underlying the biological effects of (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine remain to be fully elucidated. However, potential mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Cell Cycle Interference : Preliminary data suggest that this compound may disrupt normal cell cycle progression in cancer cells, leading to increased apoptosis.
Future Research Directions
Further research is essential to explore the full therapeutic potential of (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine. Suggested areas for future studies include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To clarify the pathways and targets involved in its biological activity.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
